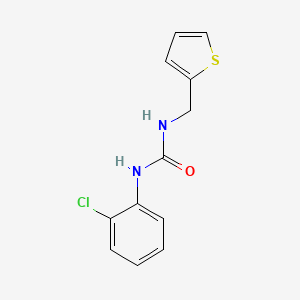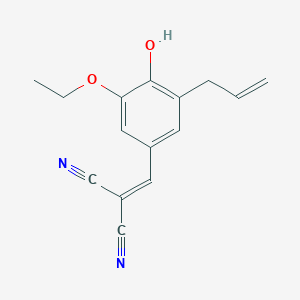
N-(2-chlorophenyl)-N'-(2-thienylmethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorophenyl)-N'-(2-thienylmethyl)urea, also known as Terbuthylazine, is a widely used herbicide that belongs to the triazine family. It is used to control the growth of weeds and unwanted vegetation in agricultural fields and other areas. Terbuthylazine has become increasingly popular due to its effectiveness and low cost.
作用机制
N-(2-chlorophenyl)-N'-(2-thienylmethyl)ureane works by inhibiting the photosynthesis process in plants. It binds to the D1 protein of photosystem II, which is responsible for the transfer of electrons during the photosynthesis process. This leads to the disruption of the electron transfer chain, which ultimately results in the death of the plant.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-N'-(2-thienylmethyl)ureane has been found to have minimal toxicity to humans and animals. However, it can have adverse effects on non-target plants and animals. Studies have shown that N-(2-chlorophenyl)-N'-(2-thienylmethyl)ureane can cause damage to aquatic organisms and can also affect the growth of non-target plants.
实验室实验的优点和局限性
N-(2-chlorophenyl)-N'-(2-thienylmethyl)ureane is a widely used herbicide that is relatively inexpensive and effective. Therefore, it is a popular choice for researchers studying the effects of herbicides on plant growth and development. However, the use of N-(2-chlorophenyl)-N'-(2-thienylmethyl)ureane in laboratory experiments can be limited due to its potential environmental impact. Researchers must take precautions to minimize the risk of contamination and ensure the safety of the environment.
未来方向
There are several future directions in the study of N-(2-chlorophenyl)-N'-(2-thienylmethyl)ureane. Researchers are studying ways to minimize the environmental impact of N-(2-chlorophenyl)-N'-(2-thienylmethyl)ureane by developing more sustainable herbicides. They are also studying the effects of N-(2-chlorophenyl)-N'-(2-thienylmethyl)ureane on non-target organisms, such as insects and birds. Additionally, researchers are studying the potential health effects of N-(2-chlorophenyl)-N'-(2-thienylmethyl)ureane on humans and animals. These studies will help to inform the safe and effective use of N-(2-chlorophenyl)-N'-(2-thienylmethyl)ureane in the future.
Conclusion:
In conclusion, N-(2-chlorophenyl)-N'-(2-thienylmethyl)ureane is a widely used herbicide that has been extensively studied for its herbicidal properties. It works by inhibiting the photosynthesis process in plants and has minimal toxicity to humans and animals. However, it can have adverse effects on non-target plants and animals and can leach into groundwater and surface water, leading to potential environmental contamination. Therefore, researchers are studying ways to minimize the environmental impact of N-(2-chlorophenyl)-N'-(2-thienylmethyl)ureane and develop more sustainable herbicides.
合成方法
The synthesis of N-(2-chlorophenyl)-N'-(2-thienylmethyl)ureane involves the reaction of 2-chloroaniline with 2-thiophenemethyl isocyanate in the presence of a base. The product is then treated with tert-butylamine to obtain N-(2-chlorophenyl)-N'-(2-thienylmethyl)ureane. The synthesis of N-(2-chlorophenyl)-N'-(2-thienylmethyl)ureane is relatively straightforward and can be performed in a laboratory setting.
科学研究应用
N-(2-chlorophenyl)-N'-(2-thienylmethyl)ureane has been extensively studied for its herbicidal properties. It has been found to be effective in controlling the growth of various weeds and unwanted vegetation. N-(2-chlorophenyl)-N'-(2-thienylmethyl)ureane has also been studied for its environmental impact. Studies have shown that N-(2-chlorophenyl)-N'-(2-thienylmethyl)ureane can leach into groundwater and surface water, leading to potential environmental contamination. Therefore, researchers are studying ways to minimize the environmental impact of N-(2-chlorophenyl)-N'-(2-thienylmethyl)ureane.
属性
IUPAC Name |
1-(2-chlorophenyl)-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2OS/c13-10-5-1-2-6-11(10)15-12(16)14-8-9-4-3-7-17-9/h1-7H,8H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRRVGUAKMROAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCC2=CC=CS2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-methyl-4-[2-oxo-2-(1-piperidinyl)ethyl]-4H-[1,2,4]triazolo[1,5-a]benzimidazole](/img/structure/B5862671.png)
![4,4-dimethyl-6-[2-(2-methylphenyl)vinyl]-3,4-dihydro-2(1H)-pyrimidinethione](/img/structure/B5862677.png)



![1,2-dimethyl-4-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5862703.png)
![2-{[7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5862706.png)
![2-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5862710.png)


![4-bromo-5-methyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B5862720.png)
